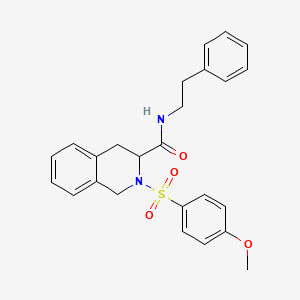
2-(4-METHOXYBENZENESULFONYL)-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE
Overview
Description
2-(4-METHOXYBENZENESULFONYL)-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules. The presence of the methoxybenzenesulfonyl and phenylethyl groups further enhances its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYBENZENESULFONYL)-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the tetrahydroisoquinoline core, which can be synthesized through Pictet-Spengler condensation. The subsequent steps involve the introduction of the methoxybenzenesulfonyl and phenylethyl groups through nucleophilic substitution and coupling reactions. The final step usually involves the formation of the carboxamide group under mild conditions to avoid decomposition of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Flow chemistry techniques and continuous processing can be employed to scale up the production while maintaining the efficiency and safety of the process. The use of automated reactors and real-time monitoring systems can further enhance the reproducibility and quality control of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYBENZENESULFONYL)-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others, thereby modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are typically mild to avoid decomposition of the sensitive functional groups, with temperatures ranging from room temperature to slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: The compound may exhibit biological activities such as anti-inflammatory, anti-cancer, or neuroprotective effects, making it a potential lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYBENZENESULFONYL)-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-METHOXYBENZENESULFONYL)-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID: This compound is similar in structure but lacks the carboxamide group, which may result in different biological activities.
2-(4-METHOXYBENZENESULFONYL)-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE: This compound lacks the carboxamide and carboxylic acid groups, potentially leading to different reactivity and biological properties.
Uniqueness
The presence of the methoxybenzenesulfonyl and phenylethyl groups, along with the carboxamide functionality, makes 2-(4-METHOXYBENZENESULFONYL)-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE unique. These structural features contribute to its potential biological activities and reactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-(2-phenylethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-31-22-11-13-23(14-12-22)32(29,30)27-18-21-10-6-5-9-20(21)17-24(27)25(28)26-16-15-19-7-3-2-4-8-19/h2-14,24H,15-18H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWLJSNUKDQPAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


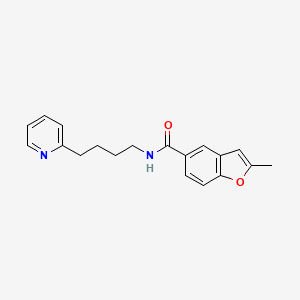
![3-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]pyrazine-2-carbonitrile](/img/structure/B3951559.png)
![3-{1-[(5-acetyl-2-thienyl)carbonyl]-3-piperidinyl}-N-(2-chlorobenzyl)propanamide](/img/structure/B3951570.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane](/img/structure/B3951575.png)
![3-isopropyl-N-{3-methoxy-4-[(3-methylbutanoyl)amino]phenyl}isoxazole-5-carboxamide](/img/structure/B3951576.png)
![4-benzyl-1-{2-[4-(methoxymethyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B3951582.png)
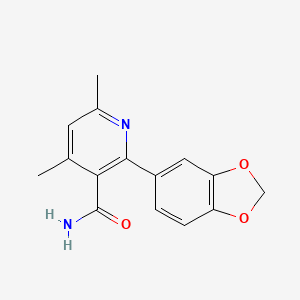
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-N'-(2-methylphenyl)malonamide](/img/structure/B3951593.png)

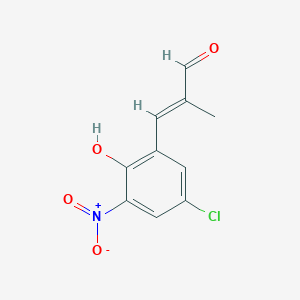
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B3951609.png)
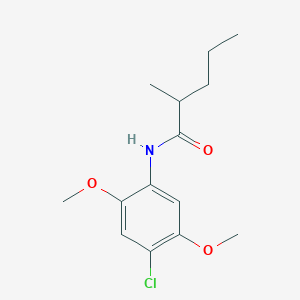
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3951631.png)
![N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B3951642.png)
